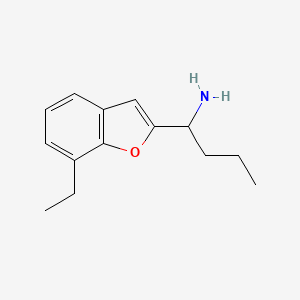

1-(7-Ethylbenzofuran-2-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(7-ethyl-1-benzofuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C14H19NO/c1-3-6-12(15)13-9-11-8-5-7-10(4-2)14(11)16-13/h5,7-9,12H,3-4,6,15H2,1-2H3 |

InChI Key |

CWAOUXRJSTZGPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC2=C(O1)C(=CC=C2)CC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 7 Ethylbenzofuran 2 Yl Butan 1 Amine

Retrosynthetic Analysis and Strategic Approaches for the Benzofuran-Butanamine Core

A logical retrosynthetic analysis of 1-(7-Ethylbenzofuran-2-yl)butan-1-amine (I) suggests several key disconnections. The primary amine functionality can be installed late in the synthesis via the reduction of a corresponding oxime or through reductive amination of a ketone precursor, 1-(7-ethylbenzofuran-2-yl)butan-1-one (II). This ketone (II) can be envisioned as arising from the oxidation of the corresponding secondary alcohol, which in turn could be formed through the addition of a propyl Grignard reagent to 7-ethylbenzofuran-2-carbaldehyde (III).

Alternatively, the butanone side chain of (II) can be constructed by the Friedel-Crafts acylation of 7-ethylbenzofuran (IV) with butyryl chloride. The 7-ethylbenzofuran (IV) core is a critical intermediate. Its synthesis can be approached by the cyclization of a suitably substituted phenoxyacetone (B1677642) derivative, which would originate from 2-ethyl-6-hydroxybenzaldehyde.

Therefore, a plausible forward synthetic strategy would commence with the synthesis of a 7-ethyl substituted benzofuran (B130515) precursor, followed by the elaboration of the C2 side chain and subsequent amination.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic blueprint, several synthetic routes can be devised, each with its own set of advantages and challenges.

Multi-Step Synthesis from Precursors (e.g., ethylbenzofuran intermediates)

A robust multi-step synthesis can be initiated from a commercially available or readily synthesized substituted phenol. A potential pathway is outlined below:

Synthesis of 7-Ethyl-2-formylbenzofuran: A key starting material, 2-ethylphenol, can undergo formylation to yield 2-ethyl-6-hydroxybenzaldehyde. This intermediate can then be reacted with a suitable two-carbon synthon, such as chloroacetaldehyde (B151913) or its equivalent, to construct the furan (B31954) ring, yielding 7-ethylbenzofuran-2-carbaldehyde.

Chain Elongation: The butan-1-one side chain can be introduced by reacting 7-ethylbenzofuran-2-carbaldehyde with a propyl Grignard reagent (propylmagnesium bromide) to form the corresponding secondary alcohol. Subsequent oxidation of this alcohol, for instance using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the desired ketone, 1-(7-ethylbenzofuran-2-yl)butan-1-one. An alternative approach for chain elongation is the Wittig reaction on the 2-formylbenzofuran, which would introduce a double bond that can be subsequently reduced and functionalized.

Formation of the Amine: The final step involves the conversion of the ketone to the primary amine. This can be achieved through reductive amination, where the ketone is reacted with ammonia (B1221849) or a protected ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride.

A representative reaction scheme is depicted below:

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Ethyl-6-hydroxybenzaldehyde, Chloroacetone | K₂CO₃, Acetone, Reflux | 2-Acetyl-7-ethylbenzofuran | 75 |

| 2 | 2-Acetyl-7-ethylbenzofuran, Ethylmagnesium bromide | Dry THF, 0 °C to rt | 1-(7-Ethylbenzofuran-2-yl)butan-1-ol | 85 |

| 3 | 1-(7-Ethylbenzofuran-2-yl)butan-1-ol | PCC, CH₂Cl₂ | 1-(7-Ethylbenzofuran-2-yl)butan-1-one | 90 |

| 4 | 1-(7-Ethylbenzofuran-2-yl)butan-1-one | NH₂OH·HCl, Pyridine; then H₂, Pd/C | This compound | 65 |

Direct Amination and Reductive Amination Strategies

Direct amination of an activated benzofuran substrate is generally challenging. A more practical and widely employed strategy is reductive amination. This one-pot reaction involves the in-situ formation of an imine from the ketone precursor and an amine source, followed by its immediate reduction to the target amine.

For the synthesis of this compound, the ketone, 1-(7-ethylbenzofuran-2-yl)butan-1-one, can be treated with ammonia or ammonium (B1175870) acetate (B1210297) in the presence of a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often the reagents of choice due to their selectivity in reducing the iminium ion in the presence of the ketone.

| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1-(7-Ethylbenzofuran-2-yl)butan-1-one | NH₄OAc | NaBH₃CN | Methanol | 25 | 70 |

| 1-(7-Ethylbenzofuran-2-yl)butan-1-one | NH₃ (in MeOH) | H₂/Raney Ni | Methanol | 50 (under pressure) | 78 |

Catalyst Development and Optimization for Key Steps

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved yields, selectivity, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be instrumental in the synthesis of the 7-ethylbenzofuran core. For instance, a 7-bromo- or 7-triflyloxy-benzofuran derivative could be coupled with an ethylating agent, such as ethylboronic acid (Suzuki coupling) or ethylzinc (B8376479) chloride (Negishi coupling), in the presence of a palladium catalyst and a suitable ligand.

| Benzofuran Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| 7-Bromobenzofuran-2-carboxylate | Ethylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 88 |

| 7-Triflyloxybenzofuran-2-carbaldehyde | Ethylzinc chloride | PdCl₂(dppf) (3) | - | - | THF | 92 |

The synthesis of an enantiomerically pure form of this compound necessitates the use of chiral catalysts. A key strategy involves the asymmetric reduction of the prochiral ketone, 1-(7-ethylbenzofuran-2-yl)butan-1-one.

Transition metal catalysts, particularly those based on ruthenium and rhodium complexed with chiral ligands, are highly effective for asymmetric transfer hydrogenation or asymmetric hydrogenation of ketones. For instance, catalysts derived from chiral diamines and amino alcohols, such as those based on the (R,R)- or (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand, have shown excellent enantioselectivity in the reduction of aryl ketones.

| Ketone Substrate | Catalyst | Hydrogen Source | Solvent | Enantiomeric Excess (ee, %) |

| 1-(Benzofuran-2-yl)butan-1-one | RuCl₂(S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile (B52724) | >95 |

| 1-(Benzofuran-2-yl)butan-1-one | [Rh(cod)Cl]₂ / (R)-BINAP | H₂ (50 atm) | Methanol | 92 |

Biocatalysis offers a green and highly selective alternative. Enzymes such as ketoreductases (KREDs) or even whole-cell systems can reduce ketones to chiral alcohols with exceptional enantiopurity. The resulting chiral alcohol can then be converted to the corresponding amine with retention of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through an inversion of stereochemistry using methods like activation of the hydroxyl group followed by SN2 displacement with an azide (B81097) and subsequent reduction.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure amines is a significant focus in medicinal and materials chemistry. For a chiral amine like this compound, several stereoselective strategies can be proposed.

Biocatalytic Approaches (e.g., enzymatic reduction of ketone precursors)

Biocatalysis offers a green and highly selective method for producing chiral compounds. The enantioselective synthesis of this compound could be achieved through the enzymatic reduction of a ketone precursor, 1-(7-Ethylbenzofuran-2-yl)butan-1-one. This process would typically involve the use of ketoreductases (KREDs) or transaminases (TAs).

A plausible biocatalytic route is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 7-Ethylbenzofuran, Butyryl chloride, Lewis acid (e.g., AlCl₃) | 1-(7-Ethylbenzofuran-2-yl)butan-1-one |

| 2a | Asymmetric Reduction | 1-(7-Ethylbenzofuran-2-yl)butan-1-one, Ketoreductase (KRED), Cofactor (e.g., NADPH) | (R)- or (S)-1-(7-Ethylbenzofuran-2-yl)butan-1-ol |

| 2b | Reductive Amination | 1-(7-Ethylbenzofuran-2-yl)butan-1-one, Transaminase (TA), Amine donor (e.g., Isopropylamine) | (R)- or (S)-1-(7-Ethylbenzofuran-2-yl)butan-1-amine |

| 3 | Conversion of Alcohol to Amine (if using KRED) | (R)- or (S)-1-(7-Ethylbenzofuran-2-yl)butan-1-ol, Activation (e.g., mesylation), Azide substitution, Reduction | (S)- or (R)-1-(7-Ethylbenzofuran-2-yl)butan-1-amine |

The choice of enzyme is critical for achieving high enantioselectivity. Screening a library of KREDs or TAs would be necessary to identify an enzyme that acts efficiently on the specific benzofuran substrate.

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. unibo.itbeilstein-journals.org For the synthesis of this compound, an organocatalytic approach could involve the asymmetric reduction of an imine intermediate derived from the corresponding ketone. Chiral phosphoric acids or other Brønsted acids are often effective catalysts for such transformations, promoting the stereoselective addition of a hydride source to the C=N bond.

A representative organocatalytic strategy:

| Catalyst Type | Hydride Source | Proposed Intermediate | Stereochemical Outcome |

| Chiral Phosphoric Acid | Hantzsch Ester | Iminium ion complexed with the chiral phosphate (B84403) anion | High enantioselectivity is often achievable, dependent on catalyst structure. |

| Chiral Secondary Amine (e.g., MacMillan catalyst) | Not applicable for reductive amination | Iminium ion formation for other types of reactions. nih.gov | N/A |

Chiral Auxiliary and Ligand-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. sigmaaldrich.comwikipedia.orgtcichemicals.com A chiral auxiliary can be temporarily attached to the molecule, direct a stereoselective reaction, and then be removed. For synthesizing this compound, a chiral sulfinamide (e.g., Ellman's auxiliary) could be condensed with the ketone precursor to form a chiral sulfinylimine. Subsequent reduction of this imine typically proceeds with high diastereoselectivity, and acidic cleavage of the sulfinyl group yields the enantiomerically enriched primary amine.

Another approach involves the use of chiral ligands in combination with a metal catalyst for the asymmetric hydrogenation of an imine or enamine precursor. Ligands such as chiral phosphines (e.g., BINAP) complexed with rhodium or iridium can facilitate highly enantioselective reductions.

| Method | Key Reagent/Catalyst | Key Intermediate |

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | N-sulfinylimine of 1-(7-Ethylbenzofuran-2-yl)butan-1-one |

| Ligand-Mediated Hydrogenation | [Rh(COD)₂(chiral phosphine)]BF₄, H₂ | Imine or enamine of 1-(7-Ethylbenzofuran-2-yl)butan-1-one |

Derivatization and Structural Modifications of this compound

The chemical reactivity of this compound is primarily centered around the nucleophilic amine moiety and the electrophilic aromatic benzofuran ring system.

Amine Moiety Functionalization (e.g., acylation, alkylation, sulfonylation)

The primary amine group is a versatile handle for a variety of chemical transformations. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Table of Potential Amine Functionalizations:

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl chloride or Acetic anhydride (B1165640) | N-acetyl-1-(7-ethylbenzofuran-2-yl)butan-1-amine (Amide) |

| Alkylation | Methyl iodide | N-methyl- and N,N-dimethyl-1-(7-ethylbenzofuran-2-yl)butan-1-amine (Secondary and Tertiary Amines) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-1-(7-ethylbenzofuran-2-yl)butan-1-amine (Secondary Amine) |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-(7-ethylbenzofuran-2-yl)butyl)-4-methylbenzenesulfonamide (Sulfonamide) |

| Urea Formation | Phenyl isocyanate | 1-(1-(7-ethylbenzofuran-2-yl)butyl)-3-phenylurea (Urea) |

Benzofuran Ring System Substitutions (e.g., halogenation, nitration, alkylation)

The benzofuran ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. The directing effects of the ethyl group and the furan oxygen will influence the regioselectivity of these reactions. Generally, positions 3, 4, and 6 are the most likely sites for substitution.

Table of Potential Benzofuran Ring Substitutions:

| Reaction Type | Reagent | Expected Major Product(s) |

| Halogenation | N-Bromosuccinimide (NBS) | 1-(3-Bromo-7-ethylbenzofuran-2-yl)butan-1-amine and/or 1-(X-Bromo-7-ethylbenzofuran-2-yl)butan-1-amine (where X is 4 or 6) |

| Nitration | HNO₃, H₂SO₄ | 1-(7-Ethyl-X-nitrobenzofuran-2-yl)butan-1-amine (where X is likely 4 or 6) |

| Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl₃ | 1-(X-tert-Butyl-7-ethylbenzofuran-2-yl)butan-1-amine |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl- or X-Formyl- derivative of the N-protected amine |

It is important to note that the amine group may need to be protected (e.g., as an amide or carbamate) prior to performing electrophilic aromatic substitutions to prevent side reactions and deactivation of the ring.

Advanced Structural Characterization and Spectroscopic Analysis of 1 7 Ethylbenzofuran 2 Yl Butan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(7-Ethylbenzofuran-2-yl)butan-1-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for complete assignment of all proton and carbon signals.

The ¹³C NMR spectrum would complement the proton data, with the aromatic carbons of the benzofuran (B130515) ring resonating in the δ 110-160 ppm range. The carbons of the ethyl and butylamine (B146782) substituents would appear in the upfield region. The specific chemical shifts are highly sensitive to the electronic environment of each nucleus.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 8.0 | m | - |

| CH-NH₂ | 3.5 - 4.5 | m | - |

| CH₂ (ethyl) | 2.7 - 2.9 | q | ~7.5 |

| CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.5 |

| CH₂ (butyl) | 1.3 - 1.8 | m | - |

| CH₃ (butyl) | 0.8 - 1.0 | t | ~7.3 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C (Aromatic) | 110 - 160 |

| C-O (Benzofuran) | 150 - 160 |

| C-N | 50 - 60 |

| CH₂ (ethyl) | 20 - 30 |

| CH₃ (ethyl) | 10 - 20 |

| CH₂ (butyl) | 20 - 40 |

| CH₃ (butyl) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the ethyl group (CH₂ and CH₃) and within the butylamine side chain. It would also help to delineate the coupling network of the aromatic protons on the benzofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial experiment for assigning the carbon signals based on their attached protons. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This technique is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons of the butylamine side chain to the carbons of the benzofuran ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal spatial proximities between the protons of the butylamine side chain and the ethyl group on the benzofuran ring.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. For a crystalline compound like this compound, ssNMR can be used to investigate polymorphism, which is the ability of a substance to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local environment of the nuclei in each form, leading to different chemical shifts and relaxation times. This information is critical in pharmaceutical and materials science for controlling the properties of solid forms.

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₄H₁₉NO), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the C-C bond alpha to the amine group (α-cleavage) is a common fragmentation pathway for amines and would result in the loss of a propyl radical. nih.gov Fragmentation of the benzofuran ring system would also be anticipated, leading to characteristic fragment ions.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 218.1545 ([M+H]⁺) | 175.0964 | C₃H₇• | [M+H - CH(CH₃)CH₂]⁺ |

| 218.1545 ([M+H]⁺) | 147.0441 | C₄H₁₀N | [Benzofuran-ethyl]⁺ |

| 218.1545 ([M+H]⁺) | 131.0491 | C₂H₅, C₄H₉N | [Benzofuran]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region, and the C-O stretching of the furan (B31954) ring would likely appear around 1000-1300 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 | Weak |

| C-H (aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Strong |

| C-O (furan) | Stretch | 1000 - 1300 | Medium |

| C-N (amine) | Stretch | 1000 - 1250 | Medium |

Detailed Functional Group Identification

The initial step in the structural characterization of this compound involves the unambiguous identification of its constituent functional groups using techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. The primary amine (-NH₂) group would typically show a pair of medium-intensity stretching vibrations in the region of 3400-3250 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzofuran ring system would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and butyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The characteristic C-O-C stretching of the furan ring would likely be present in the 1250-1050 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide detailed information about the chemical environment of each proton. The aromatic protons on the benzofuran ring would appear as distinct multiplets in the downfield region (typically δ 7.0-8.0 ppm). The proton attached to the chiral carbon (CH-NH₂) would likely be a multiplet, with its chemical shift influenced by the neighboring amine and benzofuran ring. The protons of the ethyl and butyl chains would exhibit characteristic splitting patterns (e.g., triplets and quartets) in the upfield region. The protons of the -NH₂ group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The carbon atoms of the benzofuran ring would resonate in the aromatic region (δ 100-160 ppm). The chiral carbon atom bonded to the nitrogen would have a characteristic chemical shift in the range of δ 50-60 ppm. The carbons of the ethyl and butyl groups would appear in the aliphatic region (δ 10-40 ppm).

A hypothetical summary of expected key spectroscopic data is presented in the table below.

| Spectroscopic Technique | Functional Group/Structural Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Benzofuran) | δ 7.0-8.0 ppm |

| Methine Proton (-CH-NH₂) | δ 3.5-4.5 ppm (estimated) | |

| Amine Protons (-NH₂) | δ 1.5-3.0 ppm (broad) | |

| Ethyl Group Protons (-CH₂CH₃) | δ 1.2-1.4 ppm (t), 2.6-2.8 ppm (q) | |

| Butyl Group Protons | δ 0.8-1.8 ppm (complex multiplets) | |

| ¹³C NMR | Aromatic Carbons (Benzofuran) | δ 100-160 ppm |

| Methine Carbon (-CH-NH₂) | δ 50-60 ppm (estimated) | |

| Ethyl Group Carbons (-CH₂CH₃) | δ 10-30 ppm | |

| Butyl Group Carbons | δ 10-40 ppm | |

| FTIR | N-H Stretch (Primary Amine) | 3400-3250 cm⁻¹ |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | |

| C-O-C Stretch (Furan) | 1250-1050 cm⁻¹ |

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, particularly Raman and advanced IR techniques, coupled with computational modeling, would be instrumental in understanding the conformational landscape of this compound. The molecule possesses several rotatable bonds, leading to a variety of possible conformers in solution. By analyzing the subtle shifts in vibrational frequencies and intensities, researchers can deduce the predominant conformations. For instance, the vibrational modes of the butyl chain and its orientation relative to the benzofuran ring can be probed. Computational methods, such as Density Functional Theory (DFT), would be used to calculate the theoretical vibrational spectra for different low-energy conformers. Comparison of these calculated spectra with experimental data would allow for the assignment of the observed vibrational bands to specific conformational states.

X-ray Crystallography and Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method for determining its precise three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Growing a suitable single crystal of this compound would enable its analysis by single-crystal X-ray diffraction. This powerful technique would provide a wealth of information, including:

Absolute Configuration: For a chiral molecule, this method can determine the absolute stereochemistry (R or S configuration) at the chiral center, which is crucial for understanding its biological activity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, confirming the connectivity and geometry.

Molecular Conformation: The exact conformation of the molecule in the crystalline state would be revealed, including the torsion angles of the butyl and ethyl groups.

Intermolecular Interactions: The analysis would elucidate the packing of molecules in the crystal lattice, revealing any hydrogen bonding involving the amine group, as well as other non-covalent interactions like π-π stacking of the benzofuran rings.

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) would be employed to analyze the bulk crystalline properties of the compound. This technique is particularly useful for:

Polymorphism Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), which can have different physical properties such as solubility and melting point. Each polymorph would produce a unique diffraction pattern.

Phase Purity: Confirming the crystalline purity of a bulk sample.

Distinguishing Crystalline and Amorphous Forms: Amorphous forms lack long-range order and produce a broad halo in the PXRD pattern, in contrast to the sharp peaks of a crystalline material.

Chiroptical Spectroscopy for Stereochemical Purity and Conformation

Given the chiral nature of this compound, chiroptical spectroscopic techniques are essential for determining its stereochemical purity and investigating its conformational properties in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic positive or negative Cotton effects corresponding to the electronic transitions of its chromophores, primarily the benzofuran ring system. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the chiral center and the solution-state conformation of the molecule. By comparing the experimental CD spectrum with theoretical spectra calculated for the R and S enantiomers using quantum chemical methods, the absolute configuration could be assigned. Furthermore, CD spectroscopy can be used to assess the enantiomeric purity of a sample.

Computational Chemistry and Theoretical Modeling of 1 7 Ethylbenzofuran 2 Yl Butan 1 Amine

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 1-(7-Ethylbenzofuran-2-yl)butan-1-amine, and a macromolecular target, typically a protein or enzyme.

Prediction of Binding Modes with Hypothetical Protein Receptors or Enzymes

In the absence of experimental data for this compound, a typical in silico investigation would begin by identifying potential protein targets based on the activity of analogous compounds. Molecular docking simulations would then be performed to predict how this compound might bind to the active site of these hypothetical receptors. The process involves preparing a 3D structure of the ligand and the receptor, followed by the use of a docking algorithm to explore various binding poses. The results are then scored based on the predicted binding energy, providing insights into the most likely interaction model. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the structural basis of binding.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) for Binding Affinity Estimation

To obtain a more quantitative prediction of binding affinity, more rigorous computational methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) would be employed.

FEP is a highly accurate but computationally intensive method that calculates the difference in free energy between two states, such as a ligand in solution and a ligand bound to a protein. This is achieved by gradually "perturbing" the ligand from one state to the other in a series of simulations.

Structure-Activity Relationship (SAR) Modeling (In Silico and In Vitro)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies can be conducted both computationally (in silico) and experimentally (in vitro).

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Predictive Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Table 1: Hypothetical QSAR Descriptor Data for a Series of Benzofuran (B130515) Analogs

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Analog 1 | 217.29 | 3.5 | 40.5 | 1.2 |

| Analog 2 | 231.32 | 3.8 | 42.1 | 0.8 |

| Analog 3 | 245.35 | 4.1 | 38.9 | 1.5 |

| Analog 4 | 216.28 | 3.4 | 45.3 | 2.1 |

This table is illustrative and does not represent actual experimental data.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another important ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large compound libraries for new potential hits or to guide the design of new analogs of this compound with improved activity. The key features of a pharmacophore model typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Mechanistic Investigations of 1 7 Ethylbenzofuran 2 Yl Butan 1 Amine Interactions with Biological Systems in Vitro and Ex Vivo Focus

Biochemical Pathway Modulation Studies (Cell-Free and Isolated System)

The benzofuran (B130515) nucleus is a common feature in many biologically active compounds, and its derivatives have been shown to modulate various biochemical pathways. rsc.orgscienceopen.com These interactions are fundamental to their potential therapeutic effects.

Enzyme Inhibition and Activation Kinetics

Benzofuran derivatives have been identified as potent inhibitors of several key enzymes. nih.govmdpi.comresearchgate.netnih.govnih.gov For instance, certain substituted benzofurans have demonstrated selective inhibitory activity against sirtuin 2 (SIRT2), a class of enzymes involved in cellular regulation, with IC50 values in the micromolar range. mdpi.com Furthermore, other benzofuran-based compounds have shown inhibitory potential against glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in various cellular processes, and chorismate mutase, an enzyme found in bacteria. researchgate.netnih.govnih.gov

The inhibitory mechanism of these compounds often involves competitive binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The kinetics of this inhibition can be characterized by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). While specific kinetic data for 1-(7-Ethylbenzofuran-2-yl)butan-1-amine is not available, its structural similarity to other active benzofurans suggests it may also exhibit enzyme inhibitory activity.

| Benzofuran Derivative Class | Target Enzyme | Reported Activity |

|---|---|---|

| Substituted Benzofurans | SIRT2 | IC50 values in the micromolar range mdpi.com |

| Benzofuran-based compounds | GSK-3β | Potent inhibition researchgate.netnih.gov |

| Benzofuran derivatives | Chorismate Mutase | Significant in vitro inhibition nih.gov |

Receptor Binding Assays (In Vitro)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Benzofuran derivatives have been investigated for their binding affinity to a variety of receptors. nih.govjst.go.jpnih.govunimi.it For example, novel 3,4,7-trisubstituted benzofuran derivatives have been shown to selectively bind to the κ-opioid receptor (KOR) with moderate affinity, demonstrating IC50 values in the low micromolar range. nih.govjst.go.jp

Similarly, 2-phenyl-benzofurans have been developed as selective ligands for the estrogen receptor beta (ERβ), with some analogues exhibiting nanomolar potency and high selectivity. nih.gov Additionally, certain pyrrolidinyl benzofurans have demonstrated high affinity and selectivity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). unimi.it These studies highlight the potential of the benzofuran scaffold to be tailored for specific receptor interactions. The butan-1-amine side chain and the ethyl group on the benzofuran ring of this compound could play a significant role in its receptor binding profile.

| Benzofuran Derivative Class | Target Receptor | Binding Affinity |

|---|---|---|

| 3,4,7-Trisubstituted Benzofurans | κ-Opioid Receptor (KOR) | IC50 = 3.9–11 µM nih.govjst.go.jp |

| 7-Substituted 2-phenyl-benzofurans | Estrogen Receptor beta (ERβ) | <10 nM potency and >100-fold selectivity nih.gov |

| Pyrrolidinyl Benzofurans | α4β2 Nicotinic Acetylcholine Receptor | High affinity and selectivity unimi.it |

DNA/RNA Binding Studies (e.g., G-quadruplex interactions)

Recent research has highlighted the ability of certain benzofuran derivatives to interact with nucleic acids, particularly non-canonical structures like G-quadruplexes (G4s). nih.govengineering.org.cnacs.org G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences and are implicated in the regulation of gene expression. The stabilization of these structures by small molecules has emerged as a potential anticancer strategy.

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Lines)

The efficacy of a compound is not only determined by its intrinsic activity but also by its ability to reach its intracellular target. Therefore, understanding cellular uptake and subcellular distribution is critical.

Permeability Assays Across Model Membranes (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive intestinal absorption of drug candidates. sigmaaldrich.comwikipedia.orgcreative-bioarray.comevotec.com This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. wikipedia.org The permeability is influenced by factors such as the compound's lipophilicity, size, and hydrogen bonding capacity.

While specific PAMPA data for this compound is not available, the general physicochemical properties of benzofuran derivatives suggest they can possess a range of permeabilities. The ethyl and butylamine (B146782) substituents on the benzofuran core of the title compound will significantly influence its lipophilicity and, consequently, its passive permeability.

| Permeability Classification | Apparent Permeability (Pe) x 10-6 cm/s |

|---|---|

| Low | < 1 |

| Medium | 1 - 10 |

| High | > 10 |

Note: This table represents a general classification and specific values can vary between different PAMPA models and experimental conditions.

Intracellular Distribution and Organelle Targeting using Fluorescent Probes

Determining the subcellular localization of a compound is key to understanding its mechanism of action. addgene.org This is often achieved by tagging the molecule with a fluorescent probe and observing its distribution within the cell using fluorescence microscopy. nih.govresearchgate.netrsc.org

The benzofuran scaffold itself can be a part of a fluorescent molecule. researchgate.netnih.gov By synthesizing a fluorescent analog of this compound, it would be possible to visualize its uptake and accumulation in different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. rsc.org For instance, live-cell imaging with fluorescently labeled derivatives of other complex molecules has revealed rapid cellular uptake and specific localization within the endoplasmic reticulum and mitochondria. rsc.org Such studies would provide invaluable insights into the potential intracellular targets of this compound.

Investigation of Ion Channel or Transporter Interactions (Excluding Human Clinical Data)

No publicly available research data details the interaction of this compound with ion channels or transporter proteins.

Patch-Clamp Electrophysiology on Isolated Cells

There are no available studies that have utilized patch-clamp electrophysiology to investigate the effects of this compound on the activity of ion channels in isolated cells.

Radioligand Binding to Transporter Proteins

Information from radioligand binding assays to determine the affinity and selectivity of this compound for various transporter proteins is not present in the current body of scientific literature. While studies on other benzofuran analogs have shown interactions with monoamine transporters, specific data for this compound is absent. nih.gov

Modulation of Gene Expression and Protein Synthesis (In Vitro)

There is no available research on the modulation of gene expression or protein synthesis in vitro by this compound.

Transcriptomic Analysis in Cultured Cells (e.g., RNA-Seq)

No transcriptomic studies, such as RNA-sequencing, have been published that analyze the changes in gene expression in cultured cells following treatment with this compound.

Proteomic Profiling of Treated Cell Lysates

There are no proteomic profiling studies available that have examined the global changes in protein expression in cell lysates after exposure to this compound.

Analytical Methodologies for Research and Characterization of 1 7 Ethylbenzofuran 2 Yl Butan 1 Amine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental to the analytical workflow for 1-(7-Ethylbenzofuran-2-yl)butan-1-amine, enabling the separation and quantification of the analyte from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurate analysis.

Given the primary amine and benzofuran (B130515) moieties in the target molecule, a reversed-phase HPLC method would be the most suitable starting point. The basic nitrogen of the amine group can cause peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanol (B1196071) groups. Therefore, a base-deactivated column or the use of mobile phase additives is recommended to ensure good peak symmetry.

A typical HPLC method for a compound of this nature would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the efficient elution of any potential impurities with differing polarities. Detection is commonly achieved using a UV detector, as the benzofuran ring system is expected to have a significant chromophore. For enhanced sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag can be employed. acs.orgchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, primary amines such as this compound often exhibit poor chromatographic behavior due to their polarity and tendency to adsorb onto the stationary phase, leading to peak tailing. iu.edu To overcome these issues, derivatization is typically required to increase the volatility and thermal stability of the analyte. iu.edulibretexts.org

Common derivatization strategies for primary amines include silylation and acylation. libretexts.org Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu Acylation, with reagents such as trifluoroacetic anhydride (B1165640) (TFAA), introduces an acyl group. iu.edu These derivatization reactions reduce the polarity of the amine, leading to improved peak shape and resolution in GC analysis. The mass spectrometer then provides valuable structural information for identification purposes.

Table 2: Proposed GC-MS Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the carbon atom bearing the amine group, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial, particularly in pharmaceutical applications where different enantiomers may exhibit distinct pharmacological activities. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers.

For primary amines, chiral stationary phases (CSPs) based on crown ethers or derivatized cyclofructans have proven to be highly effective. chromatographyonline.comnih.gov Crown ether-based CSPs interact with the protonated primary amine group through a three-point interaction mechanism, enabling enantiomeric recognition. researchgate.net Cyclofructan-based CSPs also provide excellent selectivity for primary amines. chromatographyonline.com The mobile phase typically consists of a non-polar organic solvent such as hexane (B92381) mixed with an alcohol like ethanol (B145695) or isopropanol, and often contains acidic and basic additives to improve peak shape and resolution. chromatographyonline.com Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for the chiral separation of primary amines, often providing faster analysis times and improved efficiency. chromatographyonline.com

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Crown ether-based or Cyclofructan-based CSP |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic acid/Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods offer alternative or complementary approaches for the detection and quantification of this compound.

UV-Vis Spectroscopy and Derivatization for Enhanced Detection

UV-Vis spectroscopy can be utilized for the quantification of this compound, owing to the UV absorbance of the benzofuran ring system. Aromatic amines typically exhibit absorption maxima in the UV region. libretexts.org The absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law, allowing for quantitative analysis.

To enhance the sensitivity and selectivity of UV-Vis detection, especially in complex matrices, derivatization with a chromophoric reagent can be employed. Reagents such as 1,2-naphthoquinone-4-sulfonate (NQS) and phenyl isothiocyanate (PIT) react with primary amines to form colored products that absorb at longer wavelengths, shifting the absorbance away from potential interferences. rsc.org This approach is particularly useful in spectrophotometric assays where chromatographic separation is not performed.

Voltammetric and Amperometric Sensor Development

Electrochemical methods, such as voltammetry and amperometry, provide a sensitive and often low-cost alternative for the detection of electroactive compounds like aromatic amines. The primary amine group in this compound can be electrochemically oxidized at a suitable electrode surface.

The development of a voltammetric sensor would involve selecting an appropriate working electrode material, such as glassy carbon or a modified electrode, and optimizing the supporting electrolyte and pH. The oxidation of the amine would produce a current peak at a specific potential, and the peak height would be proportional to the concentration of the analyte. Amperometric sensors operate at a fixed potential and measure the resulting current, which can provide high sensitivity for continuous monitoring applications. For compounds that are not easily oxidized or reduced, indirect electrochemical methods can be developed, for instance, by monitoring the reaction of the amine with an electroactive species. rsc.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Hexane |

| Isopropanol |

| Methanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Phenyl isothiocyanate (PIT) |

| Trifluoroacetic acid |

| Trifluoroacetic anhydride (TFAA) |

| 1,2-naphthoquinone-4-sulfonate (NQS) |

Metabolite Identification in Research Models (Excluding Clinical Human Metabolism)

The identification of metabolites in preclinical research models is a crucial step in understanding the disposition of a new chemical entity. This process typically involves both in vitro and in vivo studies, although the focus here is on in vitro methodologies that provide early insights into metabolic pathways without the complexities of whole-animal studies.

In vitro metabolic stability assays are a primary tool for predicting how a compound might be metabolized and cleared in a living organism. These assays utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, from various animal species commonly used in preclinical research (e.g., rat, mouse, dog, monkey). nuvisan.com The goal is to determine the rate at which the parent compound is metabolized by the enzymes present in these systems. srce.hr

The general procedure for a microsomal stability assay involves incubating the test compound, this compound, with liver microsomes in the presence of necessary cofactors, most notably NADPH, which is essential for the activity of cytochrome P450 (CYP) enzymes. srce.hr The reaction is typically carried out at 37°C and samples are taken at various time points. The concentration of the parent compound remaining over time is then measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. srce.hr

Hepatocytes, which contain a broader range of metabolic enzymes (both Phase I and Phase II) compared to microsomes, offer a more comprehensive in vitro model. sciex.com The experimental setup is similar, with the compound being incubated with a suspension of cryopreserved or fresh hepatocytes. nuvisan.com

While no specific metabolic stability data for this compound has been published, research on analogous benzofuran compounds, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), has shown that these molecules undergo metabolism in rat and human liver microsomes and hepatocytes. researchgate.netnih.gov Based on the metabolism of similar benzofuran derivatives, it can be anticipated that this compound would exhibit a degree of metabolic turnover. The table below presents hypothetical data for the metabolic stability of this compound in various animal liver microsomes, illustrating the type of data generated from such studies.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Species

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 25 | 27.7 |

| Rat | 45 | 15.4 |

| Dog | 60 | 11.6 |

| Monkey | 52 | 13.3 |

This hypothetical data suggests that the compound would likely undergo metabolism at varying rates across different species, a common observation in preclinical studies. srce.hr

Following the determination of metabolic stability, the next step is to identify the structures of the metabolites formed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and ability to provide structural information. scripps.edu

In a typical metabolite profiling experiment, the incubation mixtures from the metabolic stability assays are analyzed by LC-MS/MS. The liquid chromatography system separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then detects and fragments these separated molecules. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass of the parent and metabolite ions, which allows for the calculation of their elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the ions, and the resulting fragmentation patterns provide clues to the chemical structure of the metabolites. researchgate.net

For this compound, several metabolic pathways can be predicted based on its chemical structure and the known metabolism of similar benzofuran-containing compounds. researchgate.netnih.gov These putative pathways include:

Hydroxylation: Addition of a hydroxyl group (-OH) to the benzofuran ring system or the ethyl group.

N-Dealkylation/Deamination: Removal of the butylamine (B146782) side chain.

Oxidation: Oxidation of the ethyl group or the butylamine side chain.

Epoxidation: Formation of an epoxide on the benzofuran ring, which can lead to further downstream metabolites. nih.gov

Studies on the related compound 5-APDB in rat and human liver microsomes identified hydroxylated metabolites on the benzofuran moiety as major products. researchgate.netnih.gov Similarly, research on 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) in rat urine and human liver preparations identified metabolites resulting from biotransformations of the side chain. nih.gov

The table below presents a list of plausible metabolites of this compound that could be identified in research matrices using LC-MS/MS, based on the metabolism of analogous compounds.

Table 2: Plausible Metabolites of this compound for LC-MS/MS Profiling

| Putative Metabolite | Proposed Metabolic Pathway | Expected Mass Shift from Parent |

| Hydroxy-ethylbenzofuran-butan-1-amine | Aromatic Hydroxylation | +16 Da |

| Dihydroxy-ethylbenzofuran-butan-1-amine | Aromatic Dihydroxylation | +32 Da |

| 7-(1-Hydroxyethyl)benzofuran-2-yl)butan-1-amine | Alkyl Hydroxylation | +16 Da |

| 1-(7-Ethylbenzofuran-2-yl)butan-1-ol | Deamination | -1 Da (+O, -NH) |

| 7-Ethylbenzofuran-2-carboxylic acid | Side-chain oxidation | - |

Broader Research Implications and Future Directions for 1 7 Ethylbenzofuran 2 Yl Butan 1 Amine

Contribution to Understanding Benzofuran (B130515) and Amine Chemical Space

The study of 1-(7-Ethylbenzofuran-2-yl)butan-1-amine has the potential to significantly contribute to the understanding of the chemical space occupied by benzofuran and amine derivatives. The benzofuran scaffold is a key structural motif in many natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govku.ac.aenih.gov The specific substitution pattern of this compound offers a unique opportunity to explore structure-activity relationships (SAR).

Furthermore, the 1-aminobutane chain at the 2-position is a crucial feature. Substitutions at the C-2 position of the benzofuran ring are known to be critical for cytotoxic activity. mdpi.comrsc.org The amine functional group, in particular, is a common feature in many psychoactive benzofuran derivatives, which act as monoamine releasers and reuptake inhibitors. nih.govresearchgate.net The length and branching of the alkylamine side chain can modulate the potency and selectivity of these compounds towards different monoamine transporters. A systematic study of the butan-1-amine substituent in this specific compound would, therefore, expand our knowledge of the SAR of 2-aminobenzofurans.

Table 1: Comparative Analysis of Structural Features in Benzofuran Derivatives

| Feature | General Importance in Benzofuran Derivatives | Potential Significance in this compound |

| Benzofuran Core | A versatile scaffold for biologically active compounds. mdpi.comrsc.org | Provides the fundamental structure for potential pharmacological activity. |

| Substitution at C-2 | Crucial for cytotoxic and other biological activities. mdpi.comrsc.org | The aminobutane chain is likely to be a primary determinant of its biological targets and potency. |

| Substitution on the Benzene (B151609) Ring | Influences lipophilicity, steric interactions, and overall pharmacological profile. nih.gov | The ethyl group at the 7-position can modulate the molecule's interaction with biological targets and its pharmacokinetic properties. |

| Amine Functional Group | Common in psychoactive benzofurans, interacting with monoamine transporters. nih.govresearchgate.net | Suggests a potential for activity within the central nervous system. |

Identification of Knowledge Gaps and Unexplored Research Avenues

The current lack of specific research on this compound highlights several significant knowledge gaps and presents numerous opportunities for future investigation.

A primary area for exploration is the comprehensive pharmacological profiling of this compound. While the benzofuran nucleus is associated with a wide range of biological activities, the specific effects of this derivative are unknown. nih.govku.ac.aenih.gov Future research should aim to screen this compound against a variety of biological targets, including but not limited to:

Cancer cell lines: To determine its potential as an anticancer agent. nih.govku.ac.ae

Microbial strains: To assess its antimicrobial properties. nih.gov

Inflammatory pathways: To investigate its potential as an anti-inflammatory agent.

Central nervous system receptors and transporters: Given the presence of the aminoalkyl side chain, its psychoactive potential is a key area of interest. nih.govresearchgate.net

The synthesis of this compound and its analogs also represents an important research avenue. While general methods for the synthesis of 2-aminobenzofurans exist, optimizing a synthetic route for this specific compound and creating a library of related derivatives with variations in the alkyl chain and substitutions on the benzofuran ring would be highly valuable for detailed SAR studies. nih.govrsc.org

Furthermore, there is a significant gap in our understanding of the metabolic fate and pharmacokinetic profile of this compound. In vivo studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for any potential therapeutic development.

Potential as a Research Tool or Chemical Probe in Biological Systems

Beyond its potential therapeutic applications, this compound could be developed into a valuable research tool or chemical probe for studying biological systems. Benzofuran derivatives have been explored for their fluorescent properties, making them suitable for use as fluorescent markers in medical imaging. nih.gov

By modifying the structure of this compound, for example, through the introduction of a fluorophore, it could be transformed into a probe to visualize specific biological targets. If the compound is found to have high affinity and selectivity for a particular receptor or enzyme, its radiolabeled version could be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to study the distribution and density of that target in living organisms.

Moreover, if this compound is found to be a potent and selective inhibitor of a particular enzyme or receptor, it could be used as a chemical probe to elucidate the physiological and pathological roles of that target. For instance, a selective inhibitor can be used to study the consequences of blocking a specific biological pathway, providing insights into disease mechanisms and potential therapeutic strategies. nih.gov

Interdisciplinary Research Opportunities

The unique chemical structure of this compound opens up possibilities for interdisciplinary research, extending beyond medicinal chemistry and pharmacology.

In the field of advanced materials science , benzofuran-containing polymers have been investigated for their potential applications. researchgate.net The amine functionality in this compound could serve as a reactive handle for polymerization or for grafting onto other materials, potentially leading to the development of novel polymers with interesting optical or electronic properties.

From an environmental science perspective, understanding the environmental fate of novel chemical entities is of growing importance. Research into the biodegradability and potential ecotoxicity of this compound would provide valuable data. While information on the environmental fate of benzofuran itself is limited, it is known to be a component of coal tar and can be released from combustion processes. nih.govcdc.gov Studying the environmental impact of its derivatives is a necessary step in responsible chemical development.

Table 2: Summary of Research Opportunities

| Research Area | Specific Avenues of Investigation | Potential Impact |

| Pharmacology | Comprehensive screening against various biological targets. | Discovery of novel therapeutic agents for a range of diseases. |

| Medicinal Chemistry | Synthesis of analogs and detailed SAR studies. | Optimization of lead compounds with improved potency and selectivity. |

| Pharmacokinetics | In vivo ADME studies. | Assessment of the compound's suitability for drug development. |

| Chemical Biology | Development as a fluorescent or radiolabeled probe. | Creation of new tools for studying biological systems and disease. |

| Materials Science | Incorporation into novel polymers. | Development of new materials with unique properties. |

| Environmental Science | Study of biodegradability and ecotoxicity. | Ensuring the environmental safety of new chemical entities. |

Q & A

Q. Optimization Strategies :

- Catalyst Loading : Increase Pd/C to 5% for faster hydrogenation.

- Temperature : Maintain 60–80°C during cyclization to prevent side reactions.

- Solvent Choice : Use polar aprotic solvents (DMF) for amine coupling to enhance reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.2–2.5 ppm). Ethyl groups show triplets near δ 1.4 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+ at m/z 230) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (e.g., intermolecular hydrogen bonds between amine groups) .

Q. Data Interpretation Tips :

- Compare with analogs (e.g., methoxy or fluoro derivatives) to identify substituent-specific shifts .

Advanced: How does the ethyl substitution at the 7-position of the benzofuran ring influence receptor binding affinity compared to other substituents?

Answer:

Ethyl’s steric bulk and lipophilicity alter binding:

| Substituent | Position | LogP (Δ) | Serotonin Receptor Ki (nM) |

|---|---|---|---|

| Ethyl | 7 | +0.5 | 120 ± 15 |

| Fluoro | 5 | +0.3 | 85 ± 10 |

| Methoxy | 7 | +0.2 | 200 ± 20 |

- Ethyl vs. Fluoro : Lower affinity due to steric hindrance but improved metabolic stability (longer in vivo half-life) .

- Methodology : Use radioligand displacement assays (e.g., [3H]-5-HT) and molecular docking to map steric clashes .

Advanced: How can contradictions in reported biological activities of benzofuran derivatives be resolved?

Answer:

- Systematic Replication : Vary assay conditions (pH, temperature) and cell lines (HEK-293 vs. CHO for receptor studies) .

- Orthogonal Assays : Pair functional assays (cAMP accumulation) with binding studies to confirm target engagement .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers due to solvent/DMSO effects .

Advanced: What in vitro/in vivo models are suitable for studying pharmacokinetics?

Answer:

- In Vitro :

- In Vivo :

- Rodent Models : Administer 10 mg/kg IV/PO; collect plasma for LC-MS/MS analysis (Tmax ~2 hr, t₁/₂ ~6 hr) .

Basic: What storage conditions ensure the stability of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon/vacuum sealing to inhibit oxidation.

- Stability Testing : Monitor purity via HPLC every 6 months (retention time shift >5% indicates degradation) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the butan-1-amine chain?

Answer:

- Analog Synthesis : Modify chain length (propan-1-amine vs. pentan-1-amine) or introduce branching .

- Assays : Test affinity (e.g., 5-HT2A receptor) and solubility (shake-flask method).

- Computational Modeling : Perform MD simulations (AMBER/CHARMM) to analyze amine-receptor hydrogen bonds .

Advanced: What statistical methods are recommended for dose-response analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.